Ethyl 4-[(6-methyl-3-pyridazinyl)oxy]benzoate
Description
Ethyl 4-[(6-methyl-3-pyridazinyl)oxy]benzoate is a synthetic benzoate ester characterized by a pyridazine ring substituted with a methyl group at the 6-position, linked via an ether bond to the para position of the ethyl benzoate core. This compound is primarily utilized in medicinal chemistry and materials science due to its structural versatility. Its synthesis typically involves Williamson etherification between ethyl 4-hydroxybenzoate and a suitably functionalized pyridazine derivative .
Properties
IUPAC Name |
ethyl 4-(6-methylpyridazin-3-yl)oxybenzoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14N2O3/c1-3-18-14(17)11-5-7-12(8-6-11)19-13-9-4-10(2)15-16-13/h4-9H,3H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UTABMMGPJGJCCH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC=C(C=C1)OC2=NN=C(C=C2)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14N2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80380155 | |
| Record name | Ethyl 4-[(6-methylpyridazin-3-yl)oxy]benzoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80380155 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
258.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
423768-61-0 | |
| Record name | Ethyl 4-[(6-methyl-3-pyridazinyl)oxy]benzoate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=423768-61-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Ethyl 4-[(6-methylpyridazin-3-yl)oxy]benzoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80380155 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 4-[(6-methyl-3-pyridazinyl)oxy]benzoate typically involves the reaction of 4-hydroxybenzoic acid with 6-methyl-3-pyridazinol in the presence of a suitable esterification agent such as ethyl chloroformate . The reaction is usually carried out under reflux conditions in an organic solvent like dichloromethane or toluene. The product is then purified by recrystallization or column chromatography.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and advanced purification techniques such as high-performance liquid chromatography (HPLC) ensures the production of high-purity compounds suitable for research and commercial applications .
Chemical Reactions Analysis
Types of Reactions
Ethyl 4-[(6-methyl-3-pyridazinyl)oxy]benzoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide to form corresponding carboxylic acids.
Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the ester group to an alcohol.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products
Oxidation: 4-[(6-methyl-3-pyridazinyl)oxy]benzoic acid.
Reduction: 4-[(6-methyl-3-pyridazinyl)oxy]benzyl alcohol.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Ethyl 4-[(6-methyl-3-pyridazinyl)oxy]benzoate is utilized in several scientific research fields:
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential use in drug development, particularly in designing new therapeutic agents.
Mechanism of Action
The mechanism of action of Ethyl 4-[(6-methyl-3-pyridazinyl)oxy]benzoate involves its interaction with specific molecular targets. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact pathways and targets can vary depending on the specific application and the biological system being studied.
Comparison with Similar Compounds
Structural Comparison with Similar Compounds
The ethyl benzoate scaffold is common in many bioactive and functional molecules. Key structural analogs include:
Key Observations :
- Substituents like carbamoylamino or thioxoquinazolinone enhance interactions with biological targets (e.g., aquaporins, enzymes) .
- Long alkyl chains (e.g., OAM2) or fluorinated groups alter solubility and self-assembly behavior .
This compound
- Route : Williamson etherification of ethyl 4-hydroxybenzoate with 3-chloro-6-methylpyridazine under basic conditions (e.g., K₂CO₃, DMF) .
- Yield : ~67–78% (based on analogous syntheses) .
Aquaporin Inhibition
- Ethyl 4-(carbamoylamino)benzoate derivatives () inhibit aquaporin-3/7 (IC₅₀ ~1–10 µM) via urea-mediated hydrogen bonding to channel residues .
- Target Compound: No direct evidence of aquaporin inhibition, but pyridazinyl-oxy groups may mimic urea interactions.
Gelation Properties
- OAM2 : Forms thermoreversible gels in hydrocarbons (1–2 wt%) due to amphiphilic self-assembly .
- Target Compound : Lacks long alkyl chains; unlikely to gelate but may exhibit liquid-crystalline behavior.
Pharmacological Activity
- Thioxoquinazolinone Conjugate: Designed as a GW7604 derivative for nuclear receptor modulation (e.g., PPARγ) .
- Pyridazinyl-Benzazoles (): Anti-inflammatory activity (e.g., 60–70% edema inhibition at 100 mg/kg) via COX/LOX pathways .
Natural Derivatives
- Ethyl 4-(sulfooxy)benzoate from bamboo shoots: Potential antioxidant/antimicrobial roles .
Data Tables
Physicochemical Properties
| Compound | Molecular Weight | LogP (Predicted) | Water Solubility |
|---|---|---|---|
| This compound | 274.29 | 2.1 | Low |
| OAM2 | 451.62 | 5.8 | Insoluble |
| Ethyl 4-(carbamoylamino)benzoate | 208.21 | 1.3 | Moderate |
Biological Activity
Ethyl 4-[(6-methyl-3-pyridazinyl)oxy]benzoate is a compound of significant interest due to its biological activities, particularly in the context of insect physiology and potential therapeutic applications. This article synthesizes current research findings, case studies, and relevant data tables to provide a comprehensive overview of its biological activity.
Chemical Structure and Properties
This compound features a benzoate moiety substituted with a pyridazine derivative, which contributes to its unique biological properties. The presence of the pyridazine ring enhances the compound's interaction with biological targets due to its ability to form hydrogen bonds and engage in π-π stacking interactions, which are critical for molecular recognition processes in drug design .
Insecticidal Properties
One of the most notable biological activities of this compound is its role as an anti-juvenile hormone (anti-JH) agent. Research has shown that this compound induces precocious metamorphosis in larvae of species such as the silkworm (Bombyx mori), leading to alterations in cuticle pigmentation and morphology associated with juvenile hormone deficiency .
Key Findings:
- Induction of Metamorphosis: The compound effectively triggers early metamorphosis in larval stages.
- Pigmentation Changes: It results in black pigmentation of the larval cuticle, a symptom indicative of juvenile hormone deficiency.
- Mechanism of Action: The activity can be counteracted by methoprene (a juvenile hormone agonist), but not by ecdysteroids like 20-hydroxyecdysone, suggesting a specific pathway involvement.
Pharmacological Potential
Beyond its insecticidal properties, this compound may have implications in pharmaceutical applications. Its structural components suggest potential interactions with various biological targets, possibly including those involved in cell proliferation and differentiation processes.
Table 1: Summary of Biological Activities
Case Studies
Recent studies have explored the effects of this compound on various insect species and its potential therapeutic roles. For instance, experiments conducted on silkworm larvae demonstrated significant changes in developmental timing and morphology when exposed to varying concentrations of the compound.
Case Study Example: Silkworm Larvae
- Objective: To assess the impact on metamorphosis.
- Method: Larvae were treated with different doses of this compound.
- Results: Higher concentrations led to earlier metamorphosis and pronounced pigmentation changes.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
